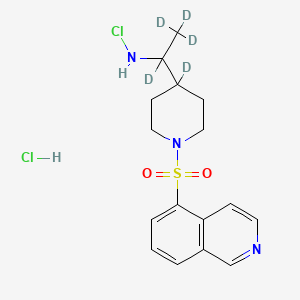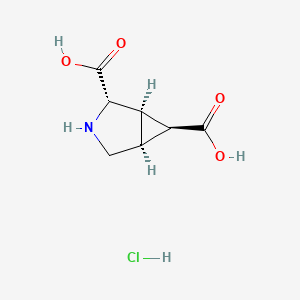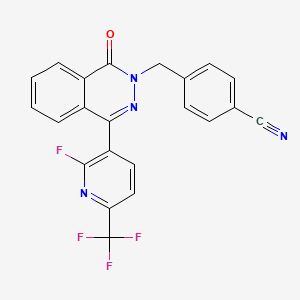
Hbv-IN-43
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hbv-IN-43 is a chemical compound that has garnered attention for its potential therapeutic applications, particularly in the treatment of hepatitis B virus (HBV) infections. This compound is part of a class of molecules designed to inhibit the replication and spread of HBV, thereby offering a promising avenue for antiviral therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hbv-IN-43 involves a multi-step process that includes the preparation of intermediate compounds followed by their transformation into the final product. The general synthetic route can be summarized as follows:
Formation of Intermediate Compounds: The initial steps involve the preparation of key intermediates through reactions such as alkylation, acylation, and cyclization.
Final Assembly: The intermediates are then subjected to further chemical transformations, including condensation and reduction reactions, to form this compound.
Purification: The final product is purified using techniques such as recrystallization and chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves the use of large-scale reactors, continuous flow processes, and automated purification systems. The industrial production process is designed to be efficient, cost-effective, and environmentally friendly.
化学反应分析
Types of Reactions
Hbv-IN-43 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: this compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds.
科学研究应用
Hbv-IN-43 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Researchers use this compound to investigate the biological pathways involved in HBV replication and infection.
Medicine: The compound is being explored as a potential antiviral agent for the treatment of HBV infections.
Industry: this compound serves as a lead compound in the development of new antiviral drugs and therapeutic agents.
作用机制
The mechanism of action of Hbv-IN-43 involves the inhibition of HBV replication by targeting specific molecular pathways. The compound binds to viral proteins and enzymes essential for the replication process, thereby preventing the virus from multiplying. Key molecular targets include the viral polymerase and other replication-associated proteins. By disrupting these pathways, this compound effectively reduces the viral load in infected cells.
相似化合物的比较
Hbv-IN-43 is unique in its structure and mechanism of action compared to other antiviral compounds. Similar compounds include:
Lamivudine: An antiviral drug that inhibits HBV polymerase but has a different chemical structure.
Entecavir: Another antiviral agent with a distinct mechanism of action targeting HBV replication.
Tenofovir: A nucleotide analog that inhibits HBV replication through a different pathway.
This compound stands out due to its specific binding affinity and effectiveness in reducing viral replication, making it a promising candidate for further development.
属性
分子式 |
C22H12F4N4O |
|---|---|
分子量 |
424.3 g/mol |
IUPAC 名称 |
4-[[4-[2-fluoro-6-(trifluoromethyl)pyridin-3-yl]-1-oxophthalazin-2-yl]methyl]benzonitrile |
InChI |
InChI=1S/C22H12F4N4O/c23-20-17(9-10-18(28-20)22(24,25)26)19-15-3-1-2-4-16(15)21(31)30(29-19)12-14-7-5-13(11-27)6-8-14/h1-10H,12H2 |
InChI 键 |
HXGVIZXINKCDJH-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NN(C2=O)CC3=CC=C(C=C3)C#N)C4=C(N=C(C=C4)C(F)(F)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


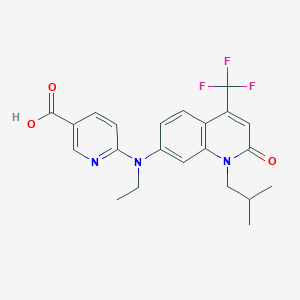
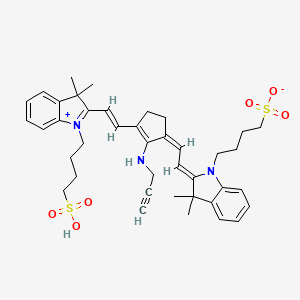



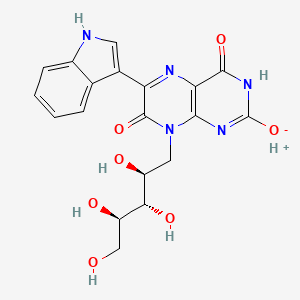

![N,N'-[biphenyl-4,4'-Diyldi(2r)propane-2,1-Diyl]dipropane-2-Sulfonamide](/img/structure/B12382131.png)

![(3S,7R,10S,13R,16R,17S,18R)-17,18-dichloro-13-ethyl-3-(1-hydroxyethyl)-10-(hydroxymethyl)-7-phenyl-1,4,8,11,14-pentazabicyclo[14.3.0]nonadecane-2,5,9,12,15-pentone](/img/structure/B12382139.png)
